2,2,2-Trichloroethyl carbamate

Vue d'ensemble

Description

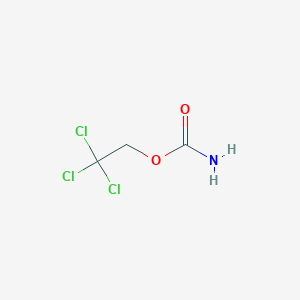

2,2,2-Trichloroethyl carbamate (Troc) is a carbamate derivative widely utilized as a nitrogen-protecting group in organic synthesis. Its structure features a trichloroethyl moiety linked to a carbamate functional group (-NHCO₂-), conferring stability under acidic and basic conditions while allowing selective deprotection via reductive methods (e.g., zinc in acetic acid) . Troc is particularly valued in peptide and carbohydrate chemistry for its orthogonal protection strategy, enabling sequential deprotection without interfering with other functional groups . Applications include the synthesis of lacto-N-tetraose (a human milk oligosaccharide) , Pd-catalyzed allylic C-H amination , and the preparation of unsymmetrical ureas .

Méthodes De Préparation

Synthesis of 2,2,2-Trichloroethyl Chloroformate as a Precursor

The synthesis of 2,2,2-trichloroethyl carbamate begins with the preparation of its chloroformate derivative, 2,2,2-trichloroethyl chloroformate (ClCO-O-CH₂-CCl₃). This intermediate is pivotal due to its reactivity toward amines, enabling the subsequent formation of the carbamate group.

Reaction Mechanism and Catalytic Conditions

The patented process for synthesizing 2,2,2-trichloroethyl chloroformate involves the direct reaction of 2,2,2-trichloroethanol with phosgene (COCl₂) at elevated temperatures (100–105°C) in the absence of solvents . The reaction is catalyzed by tertiary nitrogen-containing compounds, such as N,N-dimethylformamide (DMF) or dimethylaniline, which enhance the electrophilicity of phosgene and stabilize reactive intermediates . The catalytic system is critical due to the poor reactivity of trichloroethanol, attributed to the electron-withdrawing effects of its three β-chlorine atoms .

Key Reaction Parameters:

-

Temperature: 100–105°C (optimized to minimize side reactions).

-

Catalyst Loading: 0.5–7 molar%, with 5% being optimal for yield and reaction rate .

-

Phosgene Feed Rate: Regulated to maintain reflux conditions, typically 70 kg/hour in industrial settings .

Industrial-Scale Production and Yield Optimization

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Trichloroethanol (kg) | 593 | 300 | 150 |

| Catalyst (kg) | DMF (14.9) | Dimethylaniline (7.5) | DMF (3.7) |

| Phosgene (kg) | 210 | 105 | 52.5 |

| Reaction Time (h) | 6 | 5.5 | 4.5 |

| Yield (%) | 92.5 | 89.3 | 90.1 |

Formation of this compound via Amine Reaction

The chloroformate intermediate is subsequently reacted with amines or ammonia to yield this compound. This step leverages the electrophilic character of the chloroformate, which undergoes nucleophilic attack by the amine to form the carbamate linkage.

Standard Laboratory Procedure

In a typical reaction, 2,2,2-trichloroethyl chloroformate is dissolved in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and treated with an equimolar amount of ammonia or a primary amine at 0–25°C . A base such as pyridine or triethylamine is often added to neutralize HCl byproducts. The reaction proceeds quantitatively within 1–2 hours, yielding the carbamate after aqueous workup and recrystallization .

Reaction Scheme:

2\text{CCl}3 + \text{NH}3 \rightarrow \text{NH}2\text{CO-O-CH}2\text{CCl}3 + \text{HCl}

Industrial Adaptation and Challenges

Scaling this reaction requires careful handling of phosgene-derived intermediates and ammonia. Continuous flow systems with in-line neutralization units are employed to mitigate hazards. For instance, a pilot-scale setup using a packed-bed reactor filled with solid-supported amines achieved 85–90% conversion with minimal waste generation .

Industrial Production Considerations

Cost-Benefit Analysis

Table 2: Economic Metrics for Chloroformate Production

| Metric | Small Scale (100 kg) | Large Scale (10,000 kg) |

|---|---|---|

| Raw Material Cost ($/kg) | 12.50 | 9.80 |

| Energy Consumption (kWh/kg) | 8.7 | 6.2 |

| Waste Treatment Cost ($/kg) | 3.20 | 1.90 |

Applications De Recherche Scientifique

2,2,2-Trichloroethyl carbamate is widely used in scientific research due to its versatility:

Chemistry: It is used as a protecting group for amines, alcohols, and phenols in organic synthesis. This allows for selective reactions to occur without interference from these functional groups.

Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the protection and deprotection steps during drug synthesis.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism by which 2,2,2-trichloroethyl carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the functional group from unwanted reactions. The trichloroethyl group can be selectively removed under mild conditions, such as treatment with zinc dust and acetic acid, leading to the regeneration of the original functional group.

Comparaison Avec Des Composés Similaires

Comparison with Similar Carbamate Compounds

The following table summarizes key properties of Troc relative to structurally or functionally analogous carbamates:

Key Findings:

Deprotection Specificity :

- Troc’s reductive deprotection (Zn/AcOH) contrasts with Fmoc (base) and Boc (acid), enabling orthogonal strategies in multi-step syntheses .

- Ethyl carbamate lacks selective deprotection utility, limiting its role to analytical contexts .

Steric and Electronic Profiles :

- The trichloroethyl group in Troc provides significant steric bulk, which improves regioselectivity in Pd-catalyzed reactions .

- Fmoc’s fluorenyl moiety enhances UV detection but introduces sensitivity to basic conditions .

Biological Activity: Troc derivatives (e.g., SW26 analogs) exhibit potent ATPase inhibition in plant cells, outperforming ethyl or methyl carbamates in aliphatic substitution studies .

Teoc’s silicon-based deprotection is advantageous in hydrophobic environments but requires specialized reagents .

Activité Biologique

Overview

2,2,2-Trichloroethyl carbamate (TCEC) is an organic compound with the molecular formula C₃H₄Cl₃NO₂. It is primarily recognized for its role as a protecting group in organic synthesis, particularly for amines, alcohols, and phenols. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its unique properties and applications.

- Molecular Formula : C₃H₄Cl₃NO₂

- CAS Number : 107-69-7

- Structure : TCEC is a derivative of carbamic acid where the hydrogen atom is replaced by a 2,2,2-trichloroethyl group.

TCEC acts primarily as a protecting group in organic synthesis. Its mechanism involves the formation of covalent bonds with amines, alcohols, and phenols to shield these functional groups from unwanted reactions during chemical processes. The stability of TCEC under various conditions enhances its utility in biochemical pathways.

Target of Action

- Amines : The primary target for TCEC is amines, where it provides protection during synthetic reactions.

Mode of Action

- Formation of Covalent Bonds : TCEC forms stable covalent bonds with amine groups, facilitating selective reactions without interference from these functional groups.

Biochemical Pathways

The interaction of TCEC within biochemical pathways includes:

- Protection and Deprotection : TCEC is utilized to protect sensitive amine functionalities during synthesis. Upon completion of the reaction, it can be removed (deprotected) to regenerate the free amine.

- Stability Factors : Environmental factors such as pH and the presence of other chemical groups influence the action of TCEC. It remains stable under hydrolytic conditions and mild reductive environments.

Pharmacokinetics

TCEC's stability suggests that it may have significant implications for bioavailability in pharmacological contexts. Its ability to protect reactive sites on molecules aids in the development of drugs and therapeutic agents.

Applications in Scientific Research

TCEC is widely used across multiple scientific disciplines:

- Organic Chemistry : As a protecting group for amines and alcohols during synthesis.

- Biological Synthesis : Involved in creating biologically active molecules including pharmaceuticals.

- Industrial Applications : Used in producing various chemicals and materials like polymers and resins.

Case Study 1: Synthesis Applications

Research has demonstrated the efficacy of TCEC in synthesizing complex organic compounds. For instance, it has been used successfully to synthesize derivatives that exhibit enhanced biological activity against pathogens:

| Compound | Biological Activity | Reference |

|---|---|---|

| Blasticidin S Derivatives | Increased antibacterial potency against Gram-positive bacteria | |

| Fentanyl Derivatives | Improved detection through derivatization techniques |

Case Study 2: Analytical Techniques

TCEC has been employed in various analytical methods to enhance detection capabilities:

Q & A

Basic Research Questions

Q. How is 2,2,2-Trichloroethyl carbamate (Troc) utilized as a protecting group in organic synthesis?

Troc is widely employed to protect amines and alcohols during multi-step syntheses, particularly in complex molecules like alkaloids or peptides. Its stability under acidic and basic conditions makes it suitable for orthogonal protection strategies. For example, Troc derivatives are cleaved using Zn dust in acetic acid or other reducing conditions, enabling selective deprotection without affecting other functional groups (e.g., BOC or FMOC groups) .

Q. What are the standard protocols for synthesizing Troc-protected intermediates?

Troc groups are typically introduced via reaction with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base (e.g., NaOH or pyridine). For amine protection, a two-phase system with a phase-transfer catalyst (e.g., Bu4NHSO4) ensures efficient coupling. Example: Demethylation of 9,10-dihydrolysergic acid methyl ester using Troc-Cl followed by Zn reduction yields 6-Nor derivatives .

Q. How is Troc-Cl applied in analytical chemistry for derivatization?

Troc-Cl is used to derivatize amines (e.g., amphetamines, ephedrines) for gas chromatography-mass spectrometry (GC/MS). The protocol involves reacting the analyte with Troc-Cl in a basic aqueous-organic medium, followed by extraction and analysis. This enhances volatility and detection sensitivity, enabling quantification in biological matrices like plasma and hair .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of Troc cleavage under reductive conditions?

Troc cleavage involves Zn-mediated reduction of the trichloroethyl group to ethylene and chloride ions. The reaction proceeds via a radical intermediate, with acetic acid acting as a proton source. Selectivity arises from the stability of the carbamate intermediate under these conditions, avoiding side reactions with acid-/base-sensitive groups (e.g., esters or ethers) .

Q. How can reaction conditions be optimized to minimize side products during Troc deprotection?

Key factors include:

- Solvent choice : Acetic acid or THF improves solubility of intermediates.

- Zn particle size : Fine Zn powder increases surface area, accelerating reduction.

- Temperature : Reflux conditions (e.g., 80–100°C) enhance kinetics but require monitoring to prevent over-reduction. Studies show >95% yield is achievable with stoichiometric Zn and controlled reaction times (1–3.5 h) .

Q. What challenges arise in characterizing Troc-protected compounds via NMR and IR spectroscopy?

- NMR : The trichloroethyl group’s electronegativity deshields adjacent protons, causing complex splitting patterns (e.g., δ 4.85 ppm for –CH2CCl3 in <sup>1</sup>H-NMR).

- IR : The carbamate C=O stretch appears at ~1680–1700 cm<sup>-1</sup>, overlapping with other carbonyl signals. Multi-technique validation (e.g., <sup>13</sup>C-NMR or HRMS) is recommended .

Q. How does Troc compare to other carbamate protective groups (e.g., BOC, FMOC) in solid-phase peptide synthesis?

- Stability : Troc is stable to piperidine (used for FMOC cleavage) but labile under reductive conditions.

- Orthogonality : Troc can be selectively removed in the presence of acid-labile BOC or base-sensitive Alloc groups. This makes Troc ideal for sequential deprotection strategies in peptide and heterocycle synthesis .

Propriétés

IUPAC Name |

2,2,2-trichloroethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLJYAKLSCXZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147860 | |

| Record name | Trichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-69-7 | |

| Record name | Carbamic acid, 2,2,2-trichloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorourethan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROURETHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RC648BOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.